molecular formula C29H22N4O B10930043 2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide CAS No. 544459-64-5

2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide

Cat. No.: B10930043
CAS No.: 544459-64-5
M. Wt: 442.5 g/mol
InChI Key: VNWLXYWTMWSXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can trigger apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide stands out due to its unique combination of substituted phenyl groups and a quinoline core, which imparts distinct electronic and biological properties

Properties

CAS No.

544459-64-5

Molecular Formula

C29H22N4O

Molecular Weight

442.5 g/mol

IUPAC Name

2-(3-methylphenyl)-N-(4-phenyldiazenylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H22N4O/c1-20-8-7-9-21(18-20)28-19-26(25-12-5-6-13-27(25)31-28)29(34)30-22-14-16-24(17-15-22)33-32-23-10-3-2-4-11-23/h2-19H,1H3,(H,30,34)

InChI Key

VNWLXYWTMWSXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.